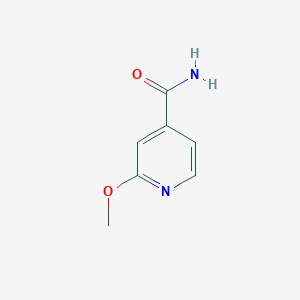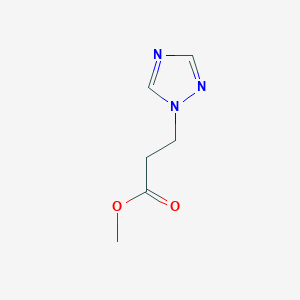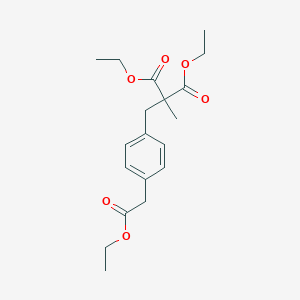
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester
説明
Phenylacetic acid derivatives are an important class of compounds in organic chemistry due to their varied applications in synthesis and pharmaceuticals. These compounds are often involved in reactions as intermediates for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves the esterification of phenylacetic acid or its derivatives. For example, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters, illustrating a common approach to synthesizing phenylacetic acid derivatives (Blaser et al., 2003).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques are crucial in determining the molecular structure of phenylacetic acid derivatives. For instance, the crystal structure of certain substituted phenylacetic acid esters helps in understanding the spatial arrangement and bonding patterns within these molecules, contributing to insights on reactivity and interaction potentials (Ranganatha et al., 2012).
Chemical Reactions and Properties
Phenylacetic acid derivatives participate in various chemical reactions, including esterification, hydrogenation, and aldol reactions, due to their active functional groups. These reactions expand the utility of phenylacetic acid esters in organic synthesis, offering pathways to diverse chemical entities (Boldrini et al., 1987).
科学的研究の応用
Environmental Science Applications
Herbicide Research and Toxicity Studies Studies on similar esters, such as 2,4-dichlorophenoxyacetic acid (2,4-D), focus on their use as herbicides and their environmental impact. Research aims to understand their toxicity, fate in the environment, and effects on non-target organisms. For instance, a review highlights global trends in 2,4-D herbicide toxicity research, emphasizing the need for studies on its environmental fate and behavior, suggesting that similar esters could be analyzed for their environmental safety profiles (Zuanazzi et al., 2020).
Biotechnology Applications
Biopolymers and Biodegradable Materials Research into xylan derivatives, which are chemically modified to produce biopolymer ethers and esters, indicates potential applications in creating new materials with specific properties. These materials, like xylan esters, could be used in drug delivery systems or as antimicrobial agents, suggesting that similar ester compounds might find applications in biodegradable material production or biomedical engineering (Petzold-Welcke et al., 2014).
Pharmacology and Drug Design
Esterase Inhibitors Esters play a crucial role in the metabolism of therapeutic drugs by esterase enzymes. Understanding how different esters interact with these enzymes can lead to the development of more effective drugs or prodrugs. For instance, the role of esterases in drug metabolism and the implications for pharmacotherapy highlight the importance of studying esters in the context of enzyme inhibition or activation (Fukami & Yokoi, 2012).
Material Science
Esterification Processes and Industrial Applications The synthesis and applications of esters, such as ethyl acetate, through process intensification techniques are significant in industrial chemistry. Research in this area focuses on optimizing production processes to enhance efficiency and reduce costs, suggesting that the study of "4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester" could contribute to advances in chemical manufacturing processes (Patil & Gnanasundaram, 2020).
特性
IUPAC Name |
diethyl 2-[[4-(2-ethoxy-2-oxoethyl)phenyl]methyl]-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-5-23-16(20)12-14-8-10-15(11-9-14)13-19(4,17(21)24-6-2)18(22)25-7-3/h8-11H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVVZYCFNHAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440905 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |
CAS RN |
223123-63-5 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




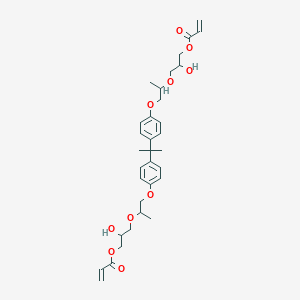



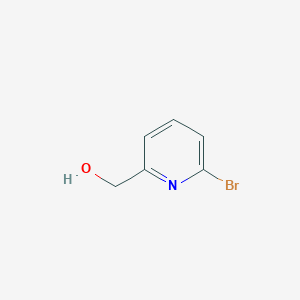

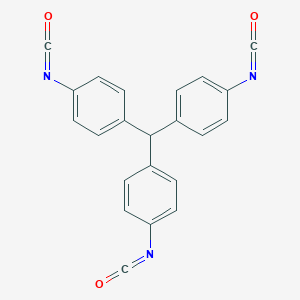

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
